molecular formula C15H13N3O B15066372 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 62772-71-8

2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide

Número de catálogo: B15066372
Número CAS: 62772-71-8
Peso molecular: 251.28 g/mol
Clave InChI: RZERHEVSIGJSIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, provided strictly for Research Use Only. This small molecule is built around the imidazo[1,2-a]pyridine scaffold, a privileged structure known for its broad and potent biological activities. Researchers value this core structure for its versatility and its presence in compounds with a wide range of useful pharmacological properties, including anti-inflammatory, antiviral, antibacterial, and antifungal activities . The structural motif of 2-phenylimidazo[1,2-a]pyridines has also been successfully explored in the design of novel melatonin receptor ligands, indicating its potential applicability in neuroscientific research . Furthermore, derivatives of this chemical class have been utilized in materials science, for instance, in the functionalization of mesoporous silica to create efficient and selective adsorbents for the removal of heavy metal ions like Cu(II) from aqueous solutions . The presence of both the 2-methyl substituent and the N-phenylcarboxamide group on the imidazo[1,2-a]pyridine core makes this compound a valuable intermediate for further synthetic transformations and structure-activity relationship (SAR) studies. Researchers can use it to develop new probes for biological targets or to optimize lead compounds in drug discovery campaigns. The compound serves as a key building block for investigating diverse biochemical pathways and developing new therapeutic agents or functional materials.

Propiedades

Número CAS

62772-71-8

Fórmula molecular

C15H13N3O

Peso molecular

251.28 g/mol

Nombre IUPAC

2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3O/c1-11-14(18-10-6-5-9-13(18)16-11)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)

Clave InChI

RZERHEVSIGJSIA-UHFFFAOYSA-N

SMILES canónico

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC=C3

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another approach involves the use of aniline derivatives and α-bromoacetophenone, followed by condensation with 2-aminopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and sodium methoxide. Conditions often involve elevated temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions include 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides and other substituted derivatives .

Mecanismo De Acción

The mechanism of action of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site and forming hydrogen bonds . This inhibition leads to a reduction in the production of inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 selectively makes it a valuable compound in medicinal chemistry .

Actividad Biológica

2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide features an imidazo[1,2-a]pyridine core, which is known for its biological relevance. The synthesis typically involves the reaction of substituted anilines with appropriate carboxylic acid derivatives under specific conditions to yield the target compound.

Antimycobacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide, exhibit promising antitubercular activity. A study reported that several synthesized compounds showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for some derivatives . This suggests that modifications in the imidazo[1,2-a]pyridine structure can enhance its efficacy against tuberculosis.

Anti-inflammatory Properties

Another significant aspect of this compound is its anti-inflammatory potential. A related study on imidazo[1,2-a]pyridine derivatives indicated that these compounds can inhibit tumor necrosis factor-alpha (TNF-α) production both in vitro and in vivo. The most active derivative demonstrated comparable potency to established anti-inflammatory agents . The mechanism appears to involve modulation of pro-inflammatory cytokines, which are crucial in inflammatory responses.

Case Study 1: Antitubercular Activity

In a systematic evaluation of various imidazo[1,2-a]pyridine derivatives, it was found that specific modifications led to enhanced activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. For instance, compounds bearing an N-(2-phenoxyethyl) moiety exhibited MIC values ranging from 0.025 to 0.054 μg/mL against the H37Rv strain . This underscores the importance of structural variations in optimizing biological activity.

Case Study 2: Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a subcutaneous air pouch model in mice. The results indicated that certain derivatives significantly reduced TNF-α levels and other pro-inflammatory cytokines at various doses . These findings highlight the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in inflammatory diseases.

Summary of Biological Activities

Activity MIC (μg/mL) Reference
Antitubercular12.5
Anti-TNF-αEquivalent to SB-203580

Q & A

What are the key structural features of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives that correlate with antimycobacterial activity?

Basic Research Question
The antimycobacterial activity is governed by a pharmacophore model (HHPRR) comprising:

  • Two hydrophobic groups (critical for membrane penetration and target binding).
  • One positive ionizable feature (facilitates electrostatic interactions with residues like His47 in Mtb targets).
  • Two aromatic rings (essential for π-π stacking with aromatic residues in binding pockets, e.g., Pro38 and Met195 in Mtb pantothenate synthetase).
    These features were identified via 3D-QSAR and molecular docking studies using a dataset of 38 derivatives .

How can computational methods like 3D-QSAR and molecular docking be utilized to design novel derivatives?

Advanced Research Question
Methodological workflow:

Pharmacophore Generation : Use PHASE software to align active/inactive compounds and derive the HHPRR model (5 features: 2 hydrophobic, 1 positive charge, 2 aromatic rings) .

3D-QSAR Modeling : Develop atom-based models (training set: R2=0.9181R^2 = 0.9181, test set: Q2=0.6745Q^2 = 0.6745) to predict pIC50 values and identify favorable substituent regions (e.g., electron-withdrawing groups at C-2 enhance activity) .

Molecular Docking : Dock derivatives into Mtb targets (e.g., DNA gyrase or pantothenate synthetase) using Glide (Schrödinger). Prioritize compounds with low RMSD (<3 Å) and strong binding energies (e.g., ΔG = -9.4 kcal/mol for derivative D4) .

What synthetic strategies are effective for introducing substituents at the C-2 position?

Basic Research Question
Key strategies include:

  • Aminocarbonylation : Use chloroform as a CO surrogate to introduce carboxamide groups at C-3, followed by C-H activation to add aryl groups at C-2 .
  • Directed C-H Functionalization : Utilize amide groups as directing agents for regioselective substitution .
  • Multicomponent Reactions : Optimize Ugi or Groebke–Blackburn reactions to incorporate diverse substituents while retaining the imidazo[1,2-a]pyridine core .

How do molecular dynamics (MD) simulations contribute to understanding binding stability with Mtb targets?

Advanced Research Question
MD simulations (1.2 ns, Desmond software) assess stability by:

  • RMSD Analysis : Validate that ligand-target complexes maintain RMSD <3 Å (e.g., 3IVX-26k complex) .
  • RMSF Profiling : Identify flexible regions in the protein (e.g., loop regions near Gly158) that may affect binding .
  • Solvent Interactions : Simulate hydration effects to confirm that key hydrogen bonds (e.g., with Gly158) remain intact under physiological conditions .

How should researchers interpret contradictory data between 3D-QSAR models and experimental activity values?

Advanced Research Question
Address discrepancies by:

Model Validation : Check statistical metrics (e.g., Q2>0.5Q^2 > 0.5, RMSE <1.0) to avoid overfitting. A study achieved Q2=0.6745Q^2 = 0.6745 for test sets, indicating moderate predictive power .

Outlier Analysis : Identify compounds with residual errors >2σ; these may have off-target effects unaccounted for in the model .

Experimental Confirmation : Validate predictions using MIC assays against Mtb H37Rv and clinical strains (e.g., MDR-TB) .

Which in silico ADMET properties are most predictive of drug-likeness for these derivatives?

Basic Research Question
Critical ADMET parameters (QikProp predictions):

  • QPlogPo/w : Optimal range 2–5 (balances solubility and permeability) .
  • Oral Absorption : >80% predicts bioavailability .
  • Caco-2 Permeability : >25 nm/s correlates with intestinal absorption .
  • Lipinski’s Rule Compliance : Ensure ≤1 violation (e.g., molecular weight <500 Da) .

What experimental validation steps confirm computational predictions of target engagement?

Advanced Research Question
Stepwise validation:

In Vitro MIC Assays : Determine minimum inhibitory concentrations against Mtb H37Rv and MDR strains (e.g., derivative 18 achieved MIC80 = 0.3 nM in macrophages) .

Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., pantothenate synthetase) .

Resistance Profiling : Check for cross-resistance with existing TB drugs (e.g., clofazimine, bedaquiline) .

How does phenyl ring substitution influence potency against MDR-TB strains?

Basic Research Question
Substituent effects:

  • Electron-Withdrawing Groups (e.g., -CF3): Enhance potency by improving target binding (e.g., Q203 with MIC = 0.7 nM) .
  • Bulky Groups (e.g., piperazinyl): Reduce efflux pump susceptibility in MDR strains .
  • Hydrophilic Moieties : Improve solubility but may reduce membrane permeability (balance via logP optimization) .

What are the limitations of current pharmacophore models for non-H37Rv strains?

Advanced Research Question
Limitations include:

  • Strain-Specific Targets : Models trained on H37Rv may not predict activity against clinical strains with mutated targets (e.g., altered QcrB in XDR-TB) .
  • Lack of Structural Data : Homology models for Mtb QcrB rely on M. smegmatis templates, introducing potential inaccuracies .
  • Resistance Mechanisms : Efflux pumps or target mutations in MDR strains are not modeled in current pharmacophores .

How can Prime MM-GBSA calculations prioritize derivatives for synthesis?

Advanced Research Question
MM-GBSA workflow:

Binding Energy Calculation : Rank derivatives by ΔG values (e.g., -8.0 to -9.4 kcal/mol for top candidates) .

Energy Decomposition : Identify residues contributing >5% to binding (e.g., His47, Gly158) for structure-based optimization .

Consistency Check : Compare MM-GBSA results with docking scores (Glide XP) to shortlist compounds with consensus high rankings .

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